

Application Notes and Protocols: Ammonium Hexachloroiridate(III) Hydrate in Homogeneous Catalysis

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Compound of Interest

Compound Name: Ammonium hexachloroiridate(III) hydrate

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Introduction

Ammonium hexachloroiridate(III) hydrate, $(\text{NH}_4)_3[\text{IrCl}_6] \cdot x\text{H}_2\text{O}$, is a valuable and cost-effective precursor material for the generation of highly active iridium-based homogeneous catalysts. While not typically employed directly in catalytic reactions, it serves as a convenient starting material for the synthesis of well-defined iridium(III) complexes that are pivotal in a range of organic transformations. This document provides detailed protocols for the preparation of a key iridium catalyst precursor, pentamethylcyclopentadienyl iridium(III) chloride dimer $[\text{Cp}^*\text{IrCl}_2]_2$, from an iridium(III) source, and its subsequent application in the transfer hydrogenation of ketones, a reaction of significant interest in the synthesis of pharmaceuticals and fine chemicals.

Application: Precursor to $[\text{Cp}^*\text{IrCl}_2]_2$ for Transfer Hydrogenation

Ammonium hexachloroiridate(III) hydrate is an excellent starting point for the synthesis of the widely used catalyst precursor, $[\text{Cp}^*\text{IrCl}_2]_2$. *This air-stable, orange solid is a versatile catalyst for a variety of reactions, including the transfer hydrogenation of carbonyl compounds. The*

following sections detail the synthesis of $[CpIrCl_2]_2$ and its application in the reduction of ketones to secondary alcohols using a sustainable hydrogen donor.

Synthesis of Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer ($[Cp^*IrCl_2]_2$)

This protocol outlines the synthesis of $[CpIrCl_2]_2$ from a hydrated iridium(III) chloride source, which can be derived from **ammonium hexachloroiridate(III) hydrate**. The reaction involves the coordination of the pentamethylcyclopentadienyl (Cp) ligand to the iridium center.^[1]

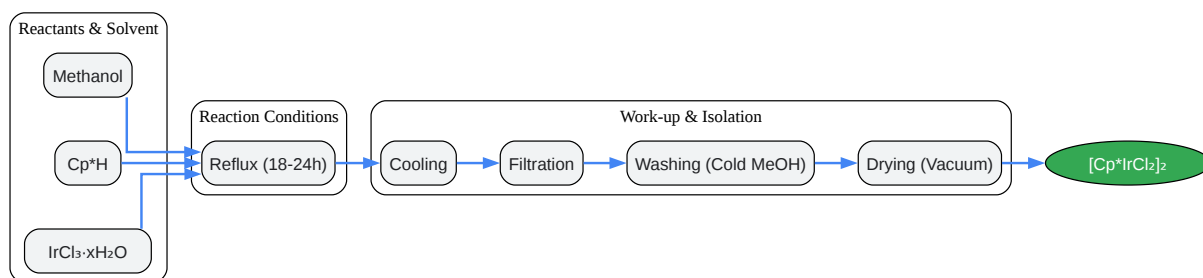
Experimental Protocol: Synthesis of $[Cp^*IrCl_2]_2$

Parameter	Value
Reactants	
Iridium(III) chloride hydrate ($IrCl_3 \cdot xH_2O$)	1.0 equiv.
Pentamethylcyclopentadiene (CpH)	2.0 equiv.
Solvent	Methanol
Temperature	Reflux
Reaction Time	18-24 hours
Work-up	Filtration, washing with cold methanol, drying
Product	$[CpIrCl_2]_2$ (Orange solid)

Detailed Methodology:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate and methanol.
- Add pentamethylcyclopentadiene to the stirred solution.
- Heat the reaction mixture to reflux and maintain for 18-24 hours. During this time, an orange precipitate will form.

- After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
- Collect the orange precipitate by vacuum filtration.
- Wash the solid with cold methanol until the filtrate is colorless.
- Dry the product under vacuum to yield $[\text{Cp}^*\text{IrCl}_2]_2$.



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Caption: Experimental workflow for the synthesis of $[\text{Cp}^*\text{IrCl}_2]_2$.

Application Note: Iridium-Catalyzed Transfer Hydrogenation of Ketones

Introduction:

The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Iridium-catalyzed transfer hydrogenation offers a safe and efficient alternative to methods using stoichiometric metal hydrides or high-pressure molecular hydrogen. The $[\text{Cp}^*\text{IrCl}_2]_2$ dimer, synthesized from

ammonium hexachloroiridate(III) hydrate, is an effective pre-catalyst for this reaction, often in the presence of a suitable ligand and a hydrogen donor.

This application note describes a protocol for the transfer hydrogenation of various ketones to their corresponding alcohols using glucose as a sustainable and benign hydrogen donor, catalyzed by an in situ generated iridium complex derived from $[\text{Cp}^*\text{IrCl}_2]_2$.^[2]

Quantitative Data Summary:

The following table summarizes the results for the transfer hydrogenation of various ketones catalyzed by an iridium complex generated from $[\text{Cp}^*\text{IrCl}_2]_2$ using glucose as the hydrogen donor.^[2]

Entry	Substrate (Ketone)	Catalyst Loading (mol% Ir)	Solvent	Time (h)	Conversion (%)	Yield (%)
1	Acetophenone	1.0	Water	24	>99	98
2	4'-Methylacetophenone	1.0	Water	24	>99	97
3	4'-Methoxyacetophenone	1.0	Water	24	>99	99
4	4'-Chloroacetophenone	1.0	Water	24	95	93
5	2'-Methylacetophenone	1.0	DMAc	48	85	80
6	Cyclohexanone	0.5	Water	24	>99	96

Data adapted from a study by Ikariya and co-workers, where a functionalized CpIr complex was used.^[2] The conditions are illustrative of the potential of [CpIrCl₂]₂-derived catalysts.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This protocol details the general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst system derived from [Cp*IrCl₂]₂ and a suitable ligand, with glucose as the hydrogen source.^[2]

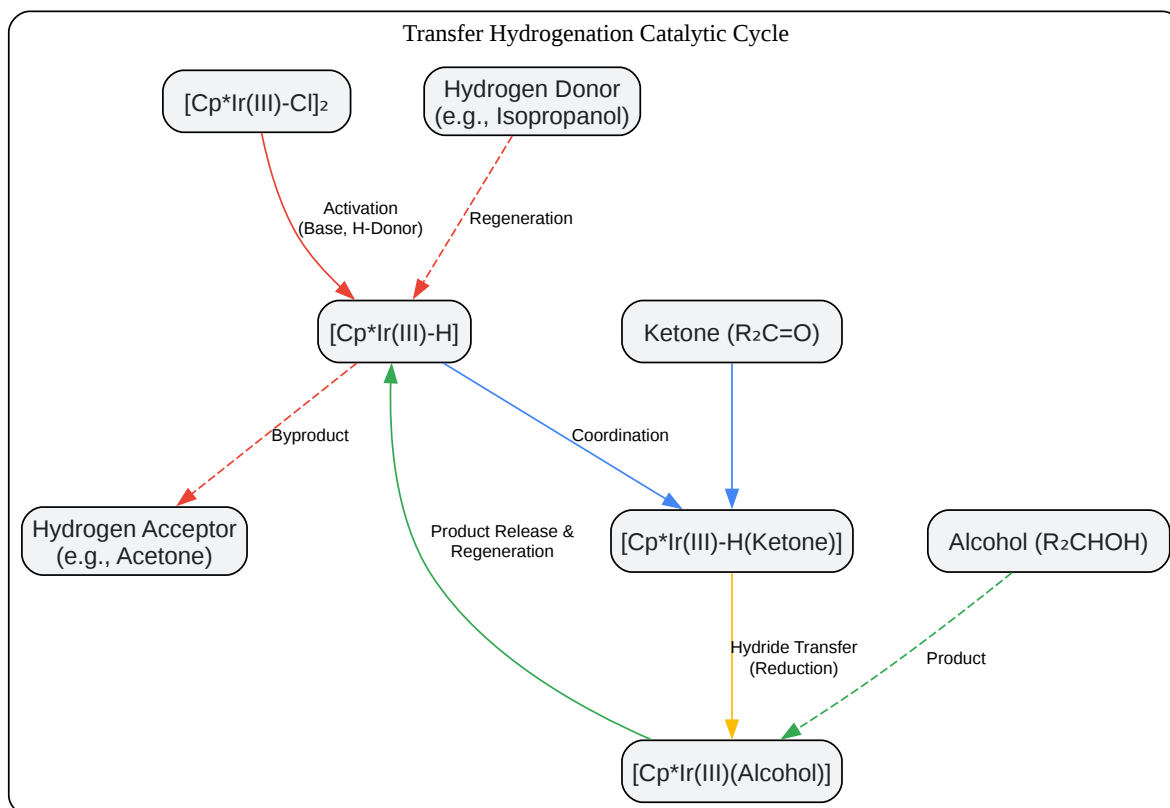
Materials and Equipment:

- [Cp*IrCl₂]₂
- Suitable chiral ligand (e.g., a functionalized diamine or amino alcohol)
- Acetophenone
- Glucose
- Solvent (e.g., Water or N,N-Dimethylacetamide)
- Base (e.g., NaOH or KOH)
- Inert atmosphere glovebox or Schlenk line
- Reaction vessel (e.g., sealed tube or small autoclave)
- Magnetic stirrer and heating plate
- GC or HPLC for analysis

Detailed Methodology:

- In an inert atmosphere, charge a reaction vessel with [Cp*IrCl₂]₂ (0.5 mol% Ir) and the chosen ligand (e.g., 1.1 mol%).
- Add the solvent (e.g., water) to dissolve or suspend the catalyst components.

- Add acetophenone (1.0 equiv.), glucose (2.0 equiv.), and a base (e.g., 0.1 M NaOH solution).
- Seal the reaction vessel and heat the mixture with stirring at a specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).
- After the reaction is complete, cool the vessel to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Analyze the conversion and yield by GC or HPLC using an internal standard.
- The product can be purified by column chromatography if necessary.



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Caption: Generalized catalytic cycle for transfer hydrogenation.

Conclusion

Ammonium hexachloroiridate(III) hydrate is a crucial starting material for the synthesis of catalytically active iridium complexes. The preparation of $[\text{Cp}^*\text{IrCl}_2]_2$ from this precursor provides access to a robust catalyst for important organic transformations such as the transfer

hydrogenation of ketones. The protocols and data presented herein offer a practical guide for researchers in academia and industry to utilize this iridium source for the development of efficient and sustainable catalytic processes.

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References

- 1. Pentamethylcyclopentadienyl iridium dichloride dimer - Wikipedia [en.wikipedia.org]
- 2. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor [mdpi.com]
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